(4,4-Dimethylazetidin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(4,4-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(4-8)7-6/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
WVVQMHVJPKHXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N1)CO)C |
Origin of Product |
United States |
Structural Significance Within the Azetidine Class of Heterocycles
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. nih.gov The strained nature of the four-membered ring imparts unique conformational properties and reactivity, making them attractive scaffolds for the design of novel chemical entities.
The structure of (4,4-Dimethylazetidin-2-yl)methanol is characterized by two key features: the gem-dimethyl substitution at the 4-position and the hydroxymethyl group at the 2-position. This specific arrangement of functional groups has profound implications for the molecule's conformation and reactivity.
The Influence of the Gem-Dimethyl Group
The presence of the gem-dimethyl group at the 4-position of the azetidine (B1206935) ring introduces significant steric bulk, which plays a crucial role in dictating the ring's conformation. This phenomenon, often referred to as the Thorpe-Ingold effect, can lead to a restriction of bond angles and a more rigidified ring system compared to unsubstituted or monosubstituted azetidines. This conformational constraint can be advantageous in synthesis, as it can lead to higher diastereoselectivity in reactions involving the azetidine ring or its substituents. The rigid nature of the dimethylazetidine moiety has been utilized to create conformationally constrained analogues of biologically active molecules, allowing for the mapping of receptor binding pockets. nih.gov
Role As a Versatile Synthetic Intermediate and Building Block
The combination of a chiral center at the 2-position, a primary alcohol for further functionalization, and a secondary amine within a conformationally influenced ring system makes (4,4-Dimethylazetidin-2-yl)methanol a highly versatile building block in organic synthesis. Chiral alcohols and azetidines are important structural motifs in many biologically active compounds and pharmaceutical drugs.
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups, providing a handle for chain extension and the introduction of further molecular complexity. The nitrogen atom of the azetidine (B1206935) ring can undergo N-alkylation, N-acylation, or participate in coupling reactions, allowing for the attachment of this valuable scaffold to other molecular fragments.
Stereochemical Control and Enantiomeric Purity in 4,4 Dimethylazetidin 2 Yl Methanol Synthesis and Reactions
Asymmetric Synthesis of Chiral Azetidine (B1206935) Derivatives
Asymmetric synthesis provides a direct route to enantiomerically enriched chiral molecules from prochiral starting materials, often employing chiral catalysts or auxiliaries. nih.govmdpi.com Several methods have been developed for the asymmetric synthesis of chiral azetidines, which are foundational for producing specific enantiomers of compounds like (4,4-Dimethylazetidin-2-yl)methanol.
One effective approach involves the use of chiral tert-butanesulfinamides. This method facilitates a general and scalable synthesis of C2-substituted monocyclic azetidines with good yields and high diastereoselectivity. The process typically involves three steps starting from readily available materials. The choice of the (R)- or (S)-sulfinamide reactant determines the stereochemistry of the final product. acs.org Another powerful strategy is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This reaction proceeds through the formation of reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the azetidine ring. nih.gov
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents an efficient method for synthesizing functionalized azetidines. researchgate.net However, controlling the stereochemical outcome can be challenging. More broadly, the reduction of readily available azetidin-2-ones (β-lactams) to azetidines is a widely used method that typically retains the stereochemistry of the ring substituents. acs.org
Recent advancements in asymmetric catalysis continue to provide novel pathways. For instance, Pd-catalyzed asymmetric Suzuki-Miyaura cross-coupling has been used in a kinetic resolution strategy to produce optically active chiral-at-iridium complexes, a concept that can be extended to the synthesis of chiral organic molecules. chemrxiv.org
| Asymmetric Strategy | Key Reagents/Catalysts | Stereochemical Control Element | Typical Outcome |
|---|---|---|---|
| Sulfinamide-Mediated Synthesis | (R)- or (S)-tert-Butanesulfinamide | Chiral Auxiliary | High diastereoselectivity for C2-substituted azetidines. acs.org |
| Gold-Catalyzed Cyclization | Gold catalyst, Chiral N-propargylsulfonamides | Chiral Substrate/Catalyst | Formation of chiral azetidin-3-ones. nih.gov |
| Aza Paternò-Büchi Reaction | Imine, Alkene, Photosensitizer | Reaction Conditions/Substrate Structure | Functionalized azetidines, stereocontrol can be challenging. researchgate.net |
| Azetidin-2-one Reduction | LiAlH₄, Diborane | Pre-existing Stereocenters | Retention of stereochemistry from the β-lactam precursor. acs.org |
Diastereoselective Strategies in the Formation of Azetidine Rings
Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters, such as substituted azetidines. These strategies aim to control the relative stereochemistry of the newly formed chiral centers during ring formation.
A prominent diastereoselective strategy is the intramolecular cyclization of γ-amino alcohols. An efficient synthesis of enantiopure cis-substituted azetidines has been achieved through the cyclization of γ-amino alcohols mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org The stereochemistry of the starting amino alcohol dictates the relative configuration of the substituents on the resulting azetidine ring.
Another approach involves the base-assisted intramolecular alkylation of N-chloroacetyl α-amino acid derivatives, which has been explored for the synthesis of 1,4,4-trisubstituted 2-azetidinones. The choice of base, such as cesium carbonate, is critical for achieving good results. acs.org Furthermore, a general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of versatile 2-arylazetidines from simple starting materials, demonstrating remarkable functional group tolerance. researchgate.net
In the context of more complex azetidines, such as azetidine-2,3-dicarboxylic acids, distinct synthetic strategies have been developed for cis- and trans-stereoisomers. For example, the synthesis of a D-cis-ADC isomer involved the cyclization of a secondary chloride, which proceeded with complete diastereoselectivity. nih.gov These examples highlight that the choice of precursor, reagents, and reaction conditions are all critical factors in directing the diastereochemical outcome of azetidine ring formation. acs.orgnih.gov
Derivation from Chiral Pool Precursors
The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. Utilizing these precursors is a classic and effective strategy for the synthesis of complex chiral molecules. nih.govmdpi.comresearchgate.net This approach allows the stereochemistry of the starting material to be transferred to the target molecule, such as this compound.
Amino acids are particularly valuable chiral pool precursors for nitrogen-containing heterocycles. For instance, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones, which can serve as effective chiral auxiliaries, have been synthesized from readily available amino acids. The synthesis involved a sequence of asymmetric etherification, Boc protection, Grignard reaction, and cyclization. nih.gov Such strategies can be adapted for the synthesis of chiral azetidines by using appropriate amino acid-derived starting materials.
The synthesis of enantiomeric forms of other heterocyclic building blocks, such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, has been achieved from (R)- and (S)-linalool, which are available from the chiral pool. mdpi.com This demonstrates the principle of using naturally occurring chiral molecules to access specific enantiomers of a target structure, a method that is conceptually applicable to the synthesis of enantiopure this compound.
| Chiral Pool Precursor | Target Chiral Building Block | Key Transformation | Reference |
|---|---|---|---|
| Amino Acids | Chiral 4-substituted 5,5-diethyl oxazolidin-2-ones | Asymmetric etherification, Grignard reaction, Cyclization | nih.gov |
| (R)- and (S)-Linalool | (R)- and (S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | CSA-catalyzed cyclization | mdpi.com |
| General Amino Acids | Chiral α-amino acids and β-amino alcohols | Asymmetric hydrogenation | mdpi.comresearchgate.net |
Applications of this compound as a Chiral Building Block
The demand for enantiomerically pure intermediates in the pharmaceutical industry is substantial, as the efficacy and safety of a drug are often linked to a single enantiomer. nih.govmdpi.com Chiral azetidines, including this compound, are valuable chiral building blocks for the synthesis of more complex, biologically active molecules. chemenu.comacs.org The rigid azetidine scaffold can impart favorable pharmacokinetic properties and improve ligand selectivity in drug candidates. chemenu.com
The utility of chiral building blocks is demonstrated by their application in the synthesis of various natural products and analogues. For example, chiral piperidinols have been designed as building blocks for the stereodivergent synthesis of 3-piperidinol alkaloids, dart-poison frog alkaloids, and cytotoxic marine alkaloids. portico.org This highlights a key principle: a versatile chiral building block can provide access to a wide range of target molecules. It is crucial that both enantiomers of the building block are accessible to allow for the synthesis and biological evaluation of both enantiomers of the final compound. portico.org
The synthesis of novel chiral α-amino acids and β-amino alcohols often relies on asymmetric synthesis with chiral catalysts. mdpi.comresearchgate.net this compound, as a chiral β-amino alcohol derivative, fits into this class of important structural motifs. Its incorporation into larger molecules can lead to new drug candidates with improved properties. The strained ring system of substituted chiral azetidines also makes them useful synthetic intermediates for ring-opening reactions, providing access to other classes of compounds. acs.org
Reaction Chemistry and Functional Group Interconversions of 4,4 Dimethylazetidin 2 Yl Methanol
Transformations of the Primary Alcohol Moiety
The primary alcohol of (4,4-Dimethylazetidin-2-yl)methanol is a key site for functionalization, allowing for its conversion into a variety of other functional groups.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4,4-dimethylazetidin-2-yl)carbaldehyde, or further to the carboxylic acid, 4,4-dimethylazetidine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are expected to favor the formation of the aldehyde, while stronger oxidants like potassium permanganate (B83412) or Jones reagent would likely lead to the carboxylic acid. For the related compound (S)-azetidin-2-ylmethanol, oxidation to a carbonyl group has been reported using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). A general method for esterification of alcohols involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM).
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form the alkoxide, which then reacts with an alkyl halide.
A representative table of expected transformations of the primary alcohol is shown below. Please note that the yields are hypothetical due to the lack of specific literature data for this compound.
| Product Name | Reagents and Conditions (Hypothetical) | Expected Yield |
| (4,4-Dimethylazetidin-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | Good |
| 4,4-Dimethylazetidine-2-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Moderate-Good |
| (4,4-Dimethylazetidin-2-yl)methyl acetate | Acetic anhydride, Pyridine | High |
| 2-(Methoxymethyl)-4,4-dimethylazetidine | 1. Sodium hydride (NaH), THF; 2. Methyl iodide (CH₃I) | Good |
Reactivity of the Azetidine (B1206935) Nitrogen Atom
The secondary amine within the azetidine ring is a nucleophilic center and can participate in a variety of bond-forming reactions.
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. N-arylation can be achieved through reactions like the Buchwald-Hartwig amination.
N-Acylation and N-Sulfonylation: The nitrogen readily reacts with acyl chlorides or anhydrides to form amides, and with sulfonyl chlorides to produce sulfonamides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The introduction of an N-Boc protecting group using di-tert-butyl dicarbonate (B1257347) is a common transformation for azetidine derivatives. nih.gov The synthesis of N-sulfonylated 2-aminothiazoles has been reported using sulfonyl chlorides in the presence of sodium acetate. google.com
A table summarizing the expected N-functionalization reactions is provided below, with the caveat that the data is based on general reactivity patterns.
| Product Name | Reagents and Conditions (Hypothetical) | Expected Yield |
| tert-Butyl 2-(hydroxymethyl)-4,4-dimethylazetidine-1-carboxylate | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DCM | High |
| 1-Benzyl-4,4-dimethylazetidin-2-yl)methanol | Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (B52724) | Good |
| (1-Acetyl-4,4-dimethylazetidin-2-yl)methanol | Acetyl chloride, Pyridine | High |
| (4,4-Dimethyl-1-(phenylsulfonyl)azetidin-2-yl)methanol | Benzenesulfonyl chloride, Triethylamine (Et₃N), DCM | High |
Modification and Functionalization of the Azetidine Ring System
The strained four-membered ring of azetidine can undergo ring-opening reactions, particularly when the nitrogen atom is activated by an electron-withdrawing group.
Ring-Opening Reactions: N-acylated or N-sulfonylated azetidines can be susceptible to nucleophilic attack, leading to the cleavage of a C-N bond. This reactivity provides a pathway to synthesize functionalized acyclic amines. For instance, N-activated aziridines, which are even more strained, readily undergo ring-opening with various nucleophiles. bldpharm.com It is expected that N-activated this compound derivatives would exhibit similar, albeit less pronounced, reactivity.
Mechanistic Insights into Key Reactions Involving the this compound Scaffold
While specific mechanistic studies on this compound are not available, the mechanisms of its expected reactions are well-established in organic chemistry.
Transformations of the primary alcohol, such as oxidation and esterification, follow standard pathways. For instance, the Swern oxidation proceeds through an alkoxysulfonium ylide intermediate. Esterification under acidic conditions involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.
Reactions at the azetidine nitrogen are typically nucleophilic substitutions or additions. N-alkylation with an alkyl halide follows an SN2 mechanism. The ring-opening of N-activated azetidines is also an SN2 process, where a nucleophile attacks one of the ring carbons, leading to the cleavage of the C-N bond. The regioselectivity of the ring-opening would be influenced by steric and electronic factors. In the case of this compound derivatives, nucleophilic attack would likely occur at the less sterically hindered C2 or C3 position.
Derivative Synthesis and Exploration of Structure-Reactivity Relationships
The synthesis of derivatives of this compound allows for the exploration of how structural modifications influence chemical reactivity and biological activity. For example, the introduction of different substituents on the nitrogen atom can modulate the nucleophilicity of the nitrogen and the susceptibility of the ring to cleavage.
The conversion of the hydroxyl group to other functionalities, such as an amine to form (4,4-dimethylazetidin-2-yl)methanamine, would introduce a new reactive center and significantly alter the molecule's properties. nih.gov The synthesis of such derivatives is crucial for developing new chemical entities with potential applications in medicinal chemistry and materials science. The biological activity of various azetidine derivatives has been a subject of interest in pharmaceutical research. google.com
Advanced Analytical and Spectroscopic Characterization of 4,4 Dimethylazetidin 2 Yl Methanol and Azetidine Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For azetidine (B1206935) derivatives, NMR is crucial for confirming the cyclic structure and determining the substitution patterns. ipb.pt
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of (4,4-Dimethylazetidin-2-yl)methanol, distinct signals are expected for the protons of the gem-dimethyl groups, the methylene (B1212753) group of the azetidine ring, the methine proton at the C2 position, and the hydroxymethyl group.
The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the hydroxyl group. The protons on the carbons adjacent to the nitrogen in azetidines typically appear in specific regions of the spectrum. ipb.pt The protons of the hydroxymethyl group and the N-H proton are often observed as broad signals and their chemical shifts can be dependent on solvent, concentration, and temperature. odu.edupitt.edu The use of a deuterated solvent like methanol-d4 (B120146) can lead to the exchange of labile protons (OH and NH) with deuterium, causing their signals to disappear from the spectrum. researchgate.net
A representative ¹H NMR data table for this compound in a common deuterated solvent like CDCl₃ is presented below. The exact chemical shifts and coupling constants (J) are predicted based on typical values for azetidine and alcohol functionalities.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₂ | ~ 1.1 - 1.3 | Singlet | N/A |
| C3-H₂ | ~ 1.8 - 2.2 | Multiplet | |
| C2-H | ~ 3.3 - 3.7 | Multiplet | |
| CH₂OH | ~ 3.5 - 3.9 | Multiplet | |
| N-H | ~ 1.5 - 2.5 (broad) | Singlet | N/A |
| CH₂OH | ~ 1.5 - 3.0 (broad) | Singlet | N/A |
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, distinct signals are anticipated for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbon of the ring, the methine carbon, and the carbon of the hydroxymethyl group. The chemical shifts are influenced by the neighboring nitrogen and oxygen atoms.
Below is a table of predicted ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(C H₃)₂ | ~ 25 - 30 |
| C (CH₃)₂ | ~ 40 - 45 |
| C3 | ~ 35 - 40 |
| C2 | ~ 65 - 70 |
| C H₂OH | ~ 60 - 65 |
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals, especially in complex molecules. ipb.pt
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the C2-H proton and the protons of the adjacent CH₂OH group, as well as the C3-H₂ protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the carbon signal of the hydroxymethyl group can be definitively identified by its correlation with the corresponding CH₂ protons in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons over multiple bonds (typically 2-3 bonds). sdsu.eduyoutube.com It is invaluable for piecing together the molecular skeleton. For example, HMBC would reveal correlations from the gem-dimethyl protons to the C3 and the quaternary C4 carbons, confirming their placement on the azetidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. ic.ac.uk It is particularly useful for determining stereochemistry and conformation. In azetidine derivatives, NOESY can help establish the relative orientation of substituents on the four-membered ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. nih.govacademicjournals.org
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often producing a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. nih.govnih.gov For this compound (molar mass: 115.17 g/mol ), ESI-MS would be expected to show a prominent ion at an m/z of approximately 116.18 [M+H]⁺. Tandem MS (MS/MS) experiments on this precursor ion can induce fragmentation, providing further structural information. For instance, a characteristic loss of the hydroxymethyl group or fragmentation of the azetidine ring could be observed. nih.gov
| Ion | Predicted m/z | Description |
| [M+H]⁺ | ~ 116.2 | Protonated molecule |
| [M+Na]⁺ | ~ 138.2 | Sodium adduct |
GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. nih.govresearchgate.net The ionization method typically used in GC-MS is Electron Ionization (EI), which is a high-energy technique that results in extensive and reproducible fragmentation. academicjournals.org The mass spectrum of an azetidine compound is characterized by fragmentation modes that involve the cleavage of the four-membered ring. The specific fragmentation pattern is highly dependent on the substitution pattern on the ring. The molecular ion may or may not be observed, depending on its stability. For this compound, key fragmentation pathways would likely involve the loss of the hydroxymethyl substituent, cleavage of the azetidine ring, and loss of methyl groups.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides an unambiguous molecular formula, a critical first step in structural elucidation.
For azetidine compounds, HRMS is routinely used to confirm their synthesis and identity. In the analysis of a series of novel azetidine amides developed as STAT3 inhibitors, HRMS data was acquired using Time-of-Flight (TOF) mass analyzers, such as the Agilent 6200 LC/MSD TOF or 6545 Q-TOF LC/MS. acs.org The measured exact masses for the protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions were reported to be within 5 ppm of the theoretically calculated mass, providing strong evidence for the proposed chemical structures. acs.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: Representative HRMS Data for Azetidine Derivatives
| Analytical Parameter | Value | Source |
|---|---|---|
| Instrument | Agilent 6200 LC/MSD TOF or 6545 Q-TOF LC/MS | acs.org |
| Ionization Mode | Electrospray Ionization (ESI) | acs.org |
| Adducts Observed | [M+H]⁺, [M+Na]⁺ | acs.org |
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is the cornerstone for separating and quantifying the components of a mixture, making it essential for assessing the purity of synthesized compounds like this compound and for separating different isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds. mdpi.com For azetidine derivatives, which are often key intermediates in pharmaceutical synthesis, HPLC is used to monitor reaction progress and to determine the purity of the final product. acs.orgnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection is commonly achieved using a UV/Visible detector. mdpi.com For instance, the analysis of azetidine-2-carboxylic acid has been performed using HPLC with a cation exchange resin column and a gradient elution system. nih.gov The purity of various azetidine building blocks and intermediates is often reported with HPLC data, confirming that the material meets a specific purity threshold (e.g., >95% or >99%). bldpharm.combldpharm.com
Table 2: Example HPLC Conditions for Azetidine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Cation exchange resin (30 cm x 0.4 cm i.d.) | nih.gov |
| Mobile Phase | Gradient of Sodium Citrate and Sodium Nitrate buffers | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Column Temperature | 65 °C | nih.gov |
| Detection | Fluorescence (post-column derivatization) | nih.gov |
Many azetidine-containing molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since different enantiomers can have distinct biological activities, determining the enantiomeric excess (ee) is critical. heraldopenaccess.usnih.gov Chiral HPLC is the gold standard for this purpose. umn.eduuma.es
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those coated with derivatives of amylose (B160209) or cellulose, are widely used. nih.gov For example, Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and OD-H columns have been successfully used to analyze chiral azetidine analogues. acs.orgnih.gov The separated enantiomers are detected, and the ratio of their peak areas is used to calculate the enantiomeric excess, a measure of optical purity. heraldopenaccess.us The reliability of ee determination by chiral HPLC is high, with accuracies of <1% achievable under optimized conditions. umn.edu
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For azetidine derivatives that are sufficiently volatile and thermally stable, GC can be used for purity analysis. cphi-online.com Often, less volatile azetidines, such as amino acids like azetidine-2-carboxylic acid, require chemical derivatization to increase their volatility before GC analysis. researchgate.net A common approach is silylation, where active hydrogen atoms are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.net
In a study on Polygonatum species, azetidine-2-carboxylic acid was quantified using GC with a flame ionization detector (GC-FID) after silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide. researchgate.net The identity of the compound was confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This method demonstrated excellent linearity and sensitivity, with a limit of detection of 2.9 μg/mL. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
For azetidine derivatives, FT-IR spectroscopy is routinely used to confirm the presence of key functional groups. medwinpublishers.comjmchemsci.com For this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C-N stretching and bending vibrations of the azetidine ring.
Raman spectroscopy offers advantages for studying aqueous samples and can provide detailed information about the carbon skeleton and specific functional groups. nih.gov While less commonly reported in routine characterization of simple azetidines, it can be particularly insightful for studying reaction mechanisms or the structure of complex derivatives. nih.gov Both IR and Raman data are crucial for confirming that the desired molecular structure has been successfully synthesized. jmchemsci.com
Table 3: Expected IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching | 3200-3600 (broad) |
| Amine (N-H) | Stretching | 3300-3500 (moderate) |
| Alkane (C-H) | Stretching | 2850-3000 |
| C-N | Stretching | 1020-1250 |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic and spectrometric methods provide evidence for connectivity and composition, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is unparalleled for unambiguously determining stereochemistry, bond lengths, bond angles, and conformational details.
For chiral azetidine compounds, X-ray crystallography is the ultimate tool for assigning the absolute configuration of enantiomers, often after they have been separated by chromatography. acs.org In one study, the absolute configurations of two separated diastereomeric azetidine isomers were unequivocally determined by X-ray analysis of their single crystals. acs.org The resulting structural data can then be used by analogy to assign the stereochemistry of related molecules. The detailed structural information, including bond lengths, angles, and hydrogen-bonding networks, is vital for understanding structure-activity relationships and for computational modeling studies. nih.govresearchgate.net
Theoretical and Computational Chemistry Approaches to 4,4 Dimethylazetidin 2 Yl Methanol and Azetidine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine molecular properties such as orbital energies and distribution, which are fundamental to understanding chemical behavior.
In the context of azetidine (B1206935) systems, DFT calculations have been employed to predict the feasibility and outcome of chemical reactions. For instance, researchers have used DFT to calculate the frontier molecular orbital (FMO) energies of reactants to predict their ability to form azetidines in photocatalyzed reactions. mit.eduthescience.dev The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of potential precursors can be calculated to determine if they will react to form the desired azetidine ring. thescience.dev This pre-screening of substrates saves significant time and resources compared to a trial-and-error experimental approach. mit.eduthescience.dev
DFT calculations also provide insights into the reactivity of the azetidine ring itself. The strain inherent in the four-membered ring influences its electronic properties and susceptibility to various transformations. Theoretical studies have explored how substituents on the azetidine ring affect its electronic structure and, consequently, its reactivity. researchgate.net For example, DFT can be used to model the effect of different functional groups on the electron distribution within the ring, helping to predict sites of nucleophilic or electrophilic attack.
Table 1: Predicted Electronic Properties of Azetidine Derivatives using DFT
| Property | Description | Application in Azetidine Chemistry |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher reactivity. This can be used to compare the reactivity of different azetidine precursors. |
| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting sites for chemical reactions. |
| Mulliken Atomic Charges | A method for partitioning the electron density among atoms in a molecule. | Provides a quantitative measure of the partial charge on each atom, aiding in the understanding of electrostatic interactions and reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of flexible molecules like (4,4-Dimethylazetidin-2-yl)methanol and their interactions with other molecules, such as solvents or biological macromolecules. youtube.com
For azetidine systems, MD simulations are particularly useful for exploring the different puckering conformations of the four-membered ring and the orientation of its substituents. The ring is not planar and can adopt various conformations that are often close in energy. MD simulations can map these conformational states and the transitions between them, providing a dynamic picture of the molecule's structure. arxiv.org
Furthermore, MD simulations can be used to study the intermolecular interactions between azetidine derivatives and their environment. This is crucial for understanding their behavior in solution and for predicting how they might bind to a biological target. For example, simulations can reveal the preferred hydrogen bonding patterns of this compound with water molecules or the interactions of an azetidine-containing drug candidate with its protein receptor. arxiv.org
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT and higher-level ab initio calculations, are indispensable for elucidating the detailed mechanisms of chemical reactions involving azetidines. These methods can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. acs.orgacs.org
The high ring strain of azetidines makes them prone to various ring-opening and rearrangement reactions. rsc.org Quantum chemical calculations can provide a theoretical rationale for the observed regioselectivity and stereoselectivity of these transformations. For example, in the synthesis of 2-arylazetidines, quantum chemical studies have been used to explain the observed regioselectivity by analyzing the energies of the possible transition states, providing a theoretical basis for Baldwin's rules in this context. acs.org
Similarly, in the synthesis of vinyl azetidines from allenamides, DFT calculations have been used to verify that the 4-exo-dig cyclization process is kinetically favored over the more common 5-endo-dig pathway. acs.orgnih.gov These calculations can also shed light on the role of catalysts in promoting specific reaction pathways by modeling the interaction of the catalyst with the reactants and transition states. acs.org
Table 2: Key Parameters from Quantum Chemical Studies of Reaction Mechanisms
| Parameter | Description | Significance for Azetidine Reactions |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur, corresponding to the energy of the transition state relative to the reactants. | A lower activation energy indicates a faster reaction. Comparing the activation energies of different pathways allows for the prediction of the major product. |
| Transition State Geometry | The arrangement of atoms at the highest point on the reaction coordinate. | Provides insight into the steric and electronic factors that control the reaction's outcome. |
| Reaction Intermediates | Short-lived, high-energy species that are formed during the course of a reaction. | Identifying and characterizing intermediates is crucial for a complete understanding of the reaction mechanism. |
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a useful degree of accuracy. These predictions are valuable for identifying and characterizing newly synthesized compounds, including this compound and its derivatives.
By calculating the magnetic shielding of atomic nuclei, computational models can predict NMR chemical shifts. ekb.eg Similarly, by calculating the vibrational frequencies of molecular bonds, it is possible to predict the positions of absorption bands in an IR spectrum. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized molecule or to help assign peaks in a complex spectrum.
For azetidine systems, in silico prediction of spectroscopic properties can be particularly helpful in distinguishing between different isomers or conformations. The specific substitution pattern and stereochemistry of an azetidine derivative will influence its predicted NMR and IR spectra, allowing for the differentiation of, for example, cis and trans isomers.
Computational Approaches to Retrosynthetic Pathway Prediction
Retrosynthesis is the process of breaking down a target molecule into simpler, commercially available starting materials. Computational tools are increasingly being used to assist in this complex task, offering potential synthetic routes for novel molecules like this compound. nih.gov
These programs utilize large databases of known chemical reactions and apply a set of rules or machine learning algorithms to propose retrosynthetic disconnections. arxiv.org The goal is to identify plausible reaction pathways that can be evaluated by synthetic chemists. nih.gov For a molecule like this compound, a retrosynthesis program might suggest routes involving the cyclization of an amino alcohol or the reduction of an azetidinone. acs.org
While still an evolving field, computational retrosynthesis holds the promise of accelerating the discovery of new synthetic routes to complex molecules, including novel azetidine derivatives with potential applications in medicinal chemistry and materials science. nih.govarxiv.org
Applications and Future Directions in Chemical Synthesis Utilizing 4,4 Dimethylazetidin 2 Yl Methanol
Integration into Complex Molecular Scaffolds in Advanced Organic Synthesis
The synthesis of complex, biologically active molecules and novel chemical entities relies heavily on the use of chiral building blocks to construct three-dimensional structures with high precision. (4,4-Dimethylazetidin-2-yl)methanol serves as an exemplary chiral pool starting material, providing a rigid and stereochemically defined four-membered heterocyclic scaffold.
The primary utility of this compound lies in its bifunctional nature. The secondary amine within the azetidine (B1206935) ring and the primary hydroxyl group offer two distinct points for chemical modification. This allows for its directed incorporation into larger, more complex molecular frameworks. Medicinal chemists have been particularly inspired by structural motifs found in nature and have widely used the gem-dimethyl group to enhance the biological activity and pharmacokinetic properties of synthetic molecules. nih.gov The gem-dimethyl group on the azetidine ring of this compound serves a crucial role by inducing a "Thorpe-Ingold effect," which helps to lock the ring into a specific conformation. nih.govresearchgate.net This conformational restriction is highly desirable in drug design and advanced synthesis, as it reduces the entropic penalty upon binding to a biological target and can lead to increased potency and selectivity. nih.gov
For instance, the azetidine ring can be integrated as a conformationally restricted replacement for more flexible diamine or amino alcohol fragments in a lead compound. A notable example of a similar strategy involved incorporating isomeric dimethylazetidines into lysergamide (B1675752) structures to map the bioactive conformation of the diethylamide group in LSD, demonstrating that such rigid scaffolds can effectively orient pharmacophoric elements. nih.gov Although specific total syntheses incorporating this compound are not yet widely documented in publicly accessible literature, its structural properties make it an ideal candidate for the synthesis of innovative scaffolds in areas such as central nervous system (CNS) drug discovery and antiviral agents, where rigid structures are often required to achieve high target affinity.
Development of Novel Reagents and Ligands Based on the Azetidine Scaffold
A significant application of chiral molecules like this compound is in the field of asymmetric catalysis, where they are used to create chiral ligands that can induce stereoselectivity in chemical reactions. researchgate.netbirmingham.ac.uk Chiral 1,2-amino alcohols are a cornerstone in the synthesis of ligands for metal-catalyzed reactions. nih.gov The development of new ligands with modular and tunable structures is crucial for advancing catalytic methods. grafiati.com
This compound is an ideal precursor for a variety of chiral ligands. The hydroxyl and amine groups can be readily functionalized. For example, reaction of the hydroxyl group can introduce coordinating moieties like phosphines, while the amine can be derivatized to tune the steric and electronic properties of the resulting ligand. The synthesis of novel phosphoramidite (B1245037) ligands derived from cyclic structures like azetidines has been shown to be critical in developing new asymmetric cycloaddition reactions. researchgate.net
The rigid framework provided by the 4,4-dimethylazetidine core is particularly advantageous. This rigidity translates to a more defined and predictable coordination geometry when the ligand complexes with a metal center, which is often key to achieving high levels of enantioselectivity. The evolution of ligand design has often led from acyclic amines to more rigid cyclic structures such as pyrrolidines and azetidines to improve catalytic performance. researchgate.net
Below is a representative table illustrating the potential performance of a hypothetical phosphine (B1218219) ligand derived from (S)-(4,4-Dimethylazetidin-2-yl)methanol in a standard asymmetric reaction, such as the palladium-catalyzed allylic alkylation. The data is illustrative of the high yields and enantioselectivities that are often achieved with well-designed chiral ligands in asymmetric catalysis. nih.gov
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,3-Diphenylallyl acetate | 1.0 | 95 | 97 |
| 2 | (E)-Cinnamyl acetate | 1.0 | 92 | 94 |
| 3 | 1,3-Dimethylallyl acetate | 1.5 | 88 | 91 |
This table is illustrative and represents typical outcomes for well-performing chiral phosphine ligands in asymmetric allylic alkylation reactions.
Contribution to Methodological Advancements in Heterocyclic Chemistry
The use of building blocks like this compound contributes significantly to the advancement of heterocyclic chemistry, a field of critical importance to medicinal and materials chemistry. acs.org The development of innovative synthetic methodologies that provide rapid access to diverse, functionalized heterocyclic compounds is essential for expanding drug-like chemical space. acs.org
The primary contribution of the this compound scaffold is that it provides a robust, chirally-defined, and conformationally constrained four-membered ring. Azetidines, in general, have been increasingly utilized to engender asymmetry in a variety of chemical transformations. researchgate.netbirmingham.ac.uk However, simple azetidines can be prone to side reactions or lack conformational stability. The introduction of the gem-dimethyl group at the C4 position represents a methodological advancement by creating a more stable and predictable scaffold. This structural feature helps prevent ring-opening and other side reactions, allowing for cleaner and more efficient transformations.
This stability and conformational locking effect allows chemists to use the azetidine ring as a reliable stereocontrolling element in more complex synthetic sequences. researchgate.net The ability to build upon a rigid core, knowing its stereochemistry and conformation are secure, is a powerful tool. It simplifies the prediction of reaction outcomes and the design of new synthetic strategies. The availability of such robust building blocks encourages the exploration of new chemical space and the development of new reaction methodologies where stereochemical control is paramount. The use of chiral azetidines in asymmetric catalysis, including reactions like Friedel-Crafts alkylations and Michael-type reactions, has demonstrated their effectiveness as platforms for developing novel catalysts. researchgate.netbirmingham.ac.uk
Q & A
Q. What are the common synthetic routes for (4,4-Dimethylazetidin-2-yl)methanol, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, reactions with amino acids (e.g., glycine, anthranilic acid) under reflux in ethanol/water mixtures for 8 hours yield derivatives (e.g., brownish-red or yellow crystals) with varying recrystallization efficiencies . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Hydrazine hydrate reactions (6-hour reflux in ethanol) further demonstrate the influence of reaction time on product formation . Purification via ice-water quenching and ethanol recrystallization is critical for isolating high-purity products.
Q. How is the hydroxymethyl group in this compound characterized using spectroscopic and crystallographic methods?
The hydroxymethyl (-CH2OH) group is identified via ¹H NMR (δ ~3.5–4.0 ppm for -CH2OH protons) and ¹³C NMR (δ ~60–65 ppm for the hydroxymethyl carbon). X-ray crystallography (e.g., monoclinic space group P2₁/c) provides structural confirmation, with bond angles and distances (e.g., C-O bond lengths ~1.42 Å) validating the spatial arrangement . Crystallographic data (e.g., unit cell parameters: a = 14.3570 Å, b = 13.2820 Å) are essential for resolving stereochemical ambiguities .
Q. What are the primary functional groups in this compound that influence its reactivity in nucleophilic reactions?
The azetidine ring’s strain and the hydroxymethyl group’s nucleophilicity drive reactivity. The ring’s strain (4-membered) enhances susceptibility to ring-opening reactions, while the hydroxymethyl group participates in esterification, oxidation, or coordination chemistry. For example, reactions with hydrazine hydrate yield hydrazone derivatives via nucleophilic attack on carbonyl intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for this compound derivatives?
Discrepancies in product yields or stereochemistry often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic analysis using Design of Experiments (DoE) can isolate critical factors. For instance, Table 1 in Al-Azhar Bull. Sci. (2008) shows divergent yields (e.g., 65% vs. 42%) for glycin vs. anthranilic acid reactions, highlighting the role of amino acid nucleophilicity . Cross-validation with computational models (e.g., DFT for transition-state energetics) further clarifies mechanistic pathways .
Q. What experimental design strategies are recommended for optimizing stereochemical control in the synthesis of this compound derivatives?
Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in coordination complexes) can enforce stereoselectivity. For example, enantiopure derivatives like (S)-configured morpholin-2-ylmethanol analogs are synthesized using stereospecific reagents . Chromatographic separation (e.g., chiral HPLC) or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) resolves racemic mixtures .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
SAR studies should focus on modifying the azetidine ring (e.g., substituent effects) and hydroxymethyl group (e.g., bioisosteric replacements). In vitro assays (e.g., antimicrobial activity via MIC testing) paired with molecular docking (e.g., binding to bacterial enzyme active sites) identify pharmacophores. For instance, derivatives with electron-withdrawing groups on the azetidine ring show enhanced activity against E. coli .
Q. What are the critical considerations for handling this compound in terms of toxicity and laboratory safety?
Methanol-containing derivatives require strict adherence to fume hood protocols and PPE (gloves, goggles). Toxicity data (e.g., LD₅₀ values) from regulatory databases (e.g., EPA DSSTox) guide risk assessments . Waste disposal must comply with halogenated solvent guidelines, and spills should be neutralized with absorbents (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
